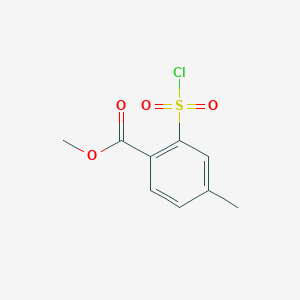
Methyl 2-(chlorosulfonyl)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-4-methylbenzoate is a chemical compound that is not directly described in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of similar sulfonyl-containing compounds is described, which could provide insights into the synthesis of methyl 2-(chlorosulfonyl)-4-methylbenzoate . Additionally, the molecular structure analysis of related compounds, such as methyl 4-hydroxybenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, could offer a comparative perspective on the molecular structure of methyl 2-(chlorosulfonyl)-4-methylbenzoate .
Synthesis Analysis
The synthesis of related compounds involves the use of chlorosulfonic acid, which suggests a potential route for synthesizing methyl 2-(chlorosulfonyl)-4-methylbenzoate. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 6-chlorosulfonylbenzoxazolin-2-ones from benzoxazolin-2-one derivatives using chlorosulfonic acid indicates a possible chlorosulfonylation step that could be applicable . Moreover, a continuous-flow diazotization process was used for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which could be a related compound or a precursor .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as single-crystal X-ray diffraction and computational methods. For instance, the structure of methyl 4-hydroxybenzoate was determined, and Hirshfeld surface analysis was performed to understand the intermolecular interactions . The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods .
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with nucleophiles and the formation of various derivatives. For example, 6-chlorosulfonylbenzoxazolin-2-ones reacted with water and other nucleophiles to form sulfonic acids and amides, and reduction with SnCl2·2H2O yielded mercaptobenzoxazolin-2-ones . The chloromethylation of dibenzoanthronyls using concentrated sulfuric acid and sym-dichlorodimethyl ether resulted in bis-chloromethylated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. The intramolecular hydrogen bonding in methyl 4-hydroxybenzoate contributes to its 3D framework and could be indicative of the solid-state properties of methyl 2-(chlorosulfonyl)-4-methylbenzoate . The first hyperpolarizability and infrared intensities reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into its electronic properties .
Scientific Research Applications
Agricultural Applications
Methyl 2-(chlorosulfonyl)-4-methylbenzoate, through its derivatives, has significant implications in agriculture. For instance, Carbendazim and tebuconazole, related compounds, are utilized extensively for fungal disease prevention and control. Solid lipid nanoparticles and polymeric nanocapsules act as carrier systems, enhancing the bioactive compounds' release profiles, reducing losses due to leaching or degradation, and decreasing environmental and human toxicity. Such carrier systems represent a promising avenue for efficient and eco-friendly disease treatment and prevention in plants (Campos et al., 2015).
Antibacterial Applications
Derivatives of Methyl 2-(chlorosulfonyl)-4-methylbenzoate exhibit notable antibacterial activities. Novel derivatives such as 4-chloro-2-mercaptobenzenesulfonamides have shown promising activity against various anaerobic Gram-positive bacteria strains, indicating the compound's potential in medical and pharmaceutical applications (Sławiński et al., 2013).
Environmental and Microbial Degradation
Understanding the degradation pathways of related compounds can be crucial for environmental management and biotechnological applications. The anaerobic degradation of 4-methylbenzoate, for instance, reveals a specific pathway through 4-methylbenzoyl-CoA, shedding light on the metabolic processes in certain bacteria strains. This knowledge is pivotal for bioremediation strategies and understanding microbial ecosystems (Lahme et al., 2012).
Applications in Molecular Chemistry
In molecular chemistry, Methyl 2-(chlorosulfonyl)-4-methylbenzoate derivatives are instrumental in understanding molecular interactions, such as halogen bonds in molecular salts/cocrystals. These interactions are vital for the stabilization of molecular structures and have implications in drug design and molecular synthesis (Oruganti et al., 2017).
Mechanism of Action
The compound consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of this compound in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)8(5-6)15(10,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBSXMENIYDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-4-methylbenzoate | |
CAS RN |
1188087-56-0 |
Source


|
| Record name | methyl 2-(chlorosulfonyl)-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)


![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)



![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)